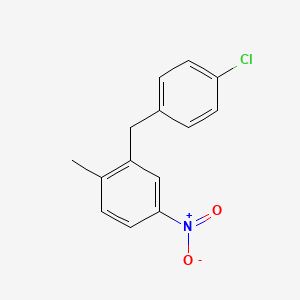

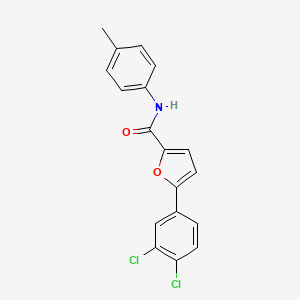

![molecular formula C15H11ClN2O3 B5869925 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5869925.png)

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione, also known as MCI-186 or edaravone, is a small molecule drug that has been used mainly in Japan for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It is a free radical scavenger that can protect neurons from oxidative stress and inflammation, and improve neurological function in animal models and clinical trials.

作用机制

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is a potent scavenger of hydroxyl radicals, peroxynitrite radicals, and superoxide anions, which are generated during ischemia-reperfusion injury, inflammation, and oxidative stress. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can also inhibit lipid peroxidation and protein carbonylation, which are major contributors to cellular damage and death. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can modulate the expression of various cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the inflammatory response and neurodegeneration. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can enhance the expression of brain-derived neurotrophic factor (BDNF), which is a key regulator of neuronal survival, growth, and plasticity.

Biochemical and Physiological Effects

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal and human studies. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can reduce the levels of malondialdehyde (MDA), which is a marker of lipid peroxidation, and increase the levels of glutathione (GSH), which is a major antioxidant. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can improve the blood-brain barrier (BBB) integrity and reduce the infiltration of inflammatory cells and cytokines into the brain parenchyma. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can enhance the cerebral blood flow (CBF) and oxygen delivery to the ischemic penumbra, which can promote tissue survival and repair. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can also improve the mitochondrial function and energy metabolism, which are critical for neuronal survival and function.

实验室实验的优点和局限性

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and specificity for free radical scavenging and neuroprotection. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has a well-established synthesis method and chemical structure, which can facilitate its characterization and analysis. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been extensively studied in various animal models and clinical trials, which can provide valuable insights into its mechanism of action and therapeutic potential. The limitations include its low solubility, stability, and bioavailability, which can affect its pharmacokinetics and pharmacodynamics. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has a narrow therapeutic window and dose-dependent toxicity, which can limit its clinical application and safety. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has not been approved by the FDA for the treatment of acute ischemic stroke or ALS in the US, which can limit its availability and accessibility.

未来方向

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has several future directions for research and development. The first direction is to explore the optimal dosage, duration, and timing of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment in different stroke and ALS populations, and to identify the biomarkers and imaging modalities that can predict the response and outcome of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment. The second direction is to investigate the potential combination therapy of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione with other neuroprotective agents, such as thrombolytics, antioxidants, and anti-inflammatory drugs, to enhance the efficacy and safety of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment. The third direction is to elucidate the molecular and cellular mechanisms of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione action in more detail, and to identify the downstream signaling pathways and gene networks that are involved in its neuroprotective and anti-inflammatory effects. The fourth direction is to develop new formulations and delivery methods of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione that can improve its solubility, stability, and bioavailability, and that can target specific brain regions and cell types. The fifth direction is to explore the potential applications of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione in other neurological and psychiatric disorders, such as traumatic brain injury, Alzheimer's disease, Parkinson's disease, and depression, where oxidative stress and inflammation play a critical role in the pathogenesis and progression of the diseases.

合成方法

The synthesis of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione involves the condensation of 3-chlorophenylhydrazine with 5-methyl-2-furfural in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and acetic anhydride to form the imidazolidinedione ring. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is about 50%, and the purity of the product is over 99%. The chemical structure of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is shown below:

科学研究应用

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been extensively studied for its neuroprotective and anti-inflammatory effects in various preclinical and clinical settings. In animal models of cerebral ischemia, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to reduce infarct volume, improve neurological deficits, and increase survival rate. The mechanism of action of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is thought to involve the scavenging of free radicals, the inhibition of lipid peroxidation, the modulation of cytokine expression, and the enhancement of neurotrophic factors. In clinical trials of acute ischemic stroke, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to improve functional outcomes and reduce mortality, especially in patients with moderate to severe stroke. In clinical trials of ALS, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to slow the decline of respiratory function and prolong survival, although the effect on motor function is less clear.

属性

IUPAC Name |

(5E)-3-(3-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-9-5-6-12(21-9)8-13-14(19)18(15(20)17-13)11-4-2-3-10(16)7-11/h2-8H,1H3,(H,17,20)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYKOYNECMDQLY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

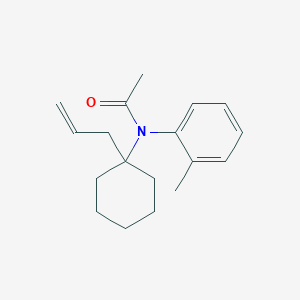

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)

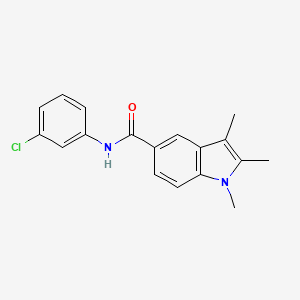

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)

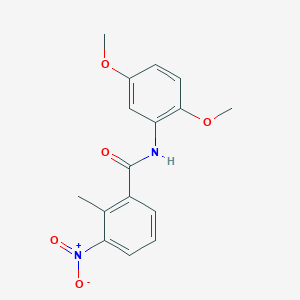

![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)

![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)

![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)